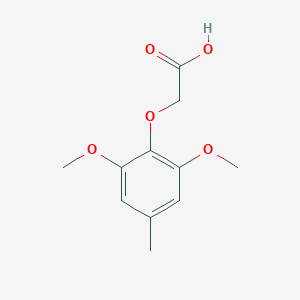
2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid is an organic compound with the molecular formula C11H14O5 and a molecular weight of 226.23 g/mol It is characterized by the presence of a phenoxyacetic acid moiety substituted with two methoxy groups and a methyl group on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid typically involves the reaction of 2,6-dimethoxy-4-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product .
Reaction Conditions:
Temperature: 60-80°C
Solvent: Aqueous or organic solvent (e.g., ethanol)
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Continuous stirred-tank reactors (CSTR) or batch reactors
Purification: Crystallization or distillation to obtain high-purity product
Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to ensure product quality
化学反応の分析
Types of Reactions
2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination
Major Products Formed
Oxidation: Formation of 2-(2,6-dimethoxy-4-methylbenzaldehyde)acetic acid or 2-(2,6-dimethoxy-4-methylbenzoic acid)acetic acid
Reduction: Formation of 2-(2,6-dimethoxy-4-methylphenoxy)ethanol
Substitution: Formation of 2-(2,6-dimethoxy-4-methyl-3-nitrophenoxy)acetic acid or 2-(2,6-dimethoxy-4-methyl-3-bromophenoxy)acetic acid
科学的研究の応用
2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
作用機序
The mechanism of action of 2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
類似化合物との比較
Similar Compounds
- 2-(2,4-Dimethoxyphenyl)acetic acid
- 2-(2-Methylphenoxy)acetic acid
- 2-(2,6-Dimethylphenoxy)acetic acid
Comparison
2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to 2-(2,4-Dimethoxyphenyl)acetic acid, the position of the methoxy groups can affect the compound’s steric and electronic properties, leading to differences in reactivity and interaction with biological targets .
特性
分子式 |
C11H14O5 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC名 |
2-(2,6-dimethoxy-4-methylphenoxy)acetic acid |
InChI |
InChI=1S/C11H14O5/c1-7-4-8(14-2)11(9(5-7)15-3)16-6-10(12)13/h4-5H,6H2,1-3H3,(H,12,13) |
InChIキー |
TUSCUANOBOEMDP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)OC)OCC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















aminehydrochloride](/img/structure/B13602351.png)
